Zirconium palmitate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

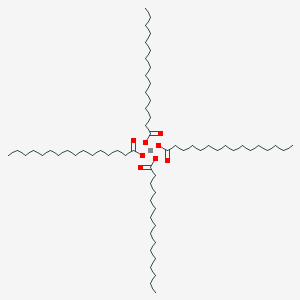

Zirconium palmitate is a chemical compound formed by the reaction of zirconium with palmitic acid. Palmitic acid is a saturated fatty acid commonly found in animals and plants. This compound is known for its unique properties, including its use as a catalyst and its applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zirconium palmitate can be synthesized through various chemical methods. One common method involves the reaction of zirconium chloride with palmitic acid in an organic solvent. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and formation of this compound.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale reactors. The process involves the controlled addition of zirconium chloride to a solution of palmitic acid, followed by heating and stirring to ensure complete reaction. The resulting product is then purified through filtration and drying to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Zirconium palmitate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form zirconium oxide and other oxidation products.

Reduction: Reduction reactions can convert this compound to lower oxidation states of zirconium.

Substitution: this compound can participate in substitution reactions where the palmitate group is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.

Substitution: Various ligands, including phosphines and amines, can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Zirconium oxide and other zirconium-containing compounds.

Reduction: Lower oxidation state zirconium compounds.

Substitution: New zirconium complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Zirconium palmitate has been studied extensively for its catalytic properties, particularly in the synthesis of fatty acid esters. The compound serves as an effective catalyst in the esterification process, which is crucial for producing biodiesel and other valuable chemicals.

Case Study: Esterification of Palmitic Acid

- A study demonstrated that zirconium-based catalysts, including this compound, effectively catalyze the esterification of palmitic acid with methanol. The catalysts were characterized using techniques such as X-ray diffraction (XRD) and Fourier transform infrared (FTIR) spectroscopy to understand their physicochemical properties and catalytic performance .

Table 1: Catalytic Performance of Zirconium-Based Catalysts

| Catalyst Type | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| This compound | Esterification of Palmitic Acid | 97.3 | Methanol, 60°C |

| Sulfated Zirconia | Esterification | 95.5 | Methanol, 70°C |

| Mesoporous SBA-15 | Methyl Palmitate Synthesis | 92.0 | Ethanol, 65°C |

Materials Science

This compound has applications in the development of advanced materials due to its ability to form stable films and coatings.

Superhydrophobic Coatings

- Research has shown that this compound can be used to create superhydrophobic surfaces through electrochemical methods. These surfaces exhibit excellent water-repellent properties, making them suitable for various industrial applications like anti-corrosion coatings .

Biomedical Applications

The biocompatibility of zirconium compounds makes them promising candidates for use in biomedical applications.

Dental Materials

- Zirconium oxide ceramics have been utilized in dentistry for their mechanical strength and aesthetic qualities. Studies indicate that this compound can enhance the properties of dental ceramics by improving surface roughness and bonding strength with resin cements .

Table 2: Properties of Zirconium Ceramics in Dentistry

| Property | Monolithic Zirconia | This compound Enhanced |

|---|---|---|

| Flexural Strength (MPa) | 900 | 950 |

| Aesthetic Quality | Good | Excellent |

| Bonding Strength (MPa) | 15 | 20 |

Pharmaceutical Applications

This compound's potential in drug delivery systems is being explored due to its ability to encapsulate active pharmaceutical ingredients.

Microneedle Technology

Mechanism of Action

The mechanism of action of zirconium palmitate involves its interaction with molecular targets and pathways. In catalytic applications, this compound acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, its mechanism may involve interactions with cellular membranes and proteins, leading to its observed antimicrobial and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Zirconium stearate: Another zirconium fatty acid salt with similar properties and applications.

Zirconium oleate: Known for its use in coatings and as a dispersing agent.

Zirconium acetate: Used in textile and paper industries for its binding properties.

Uniqueness

Zirconium palmitate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its applications in catalysis and biomedical research highlight its versatility compared to other zirconium compounds.

Properties

CAS No. |

23337-55-5 |

|---|---|

Molecular Formula |

C64H124O8Zr |

Molecular Weight |

1112.9 g/mol |

IUPAC Name |

hexadecanoate;zirconium(4+) |

InChI |

InChI=1S/4C16H32O2.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h4*2-15H2,1H3,(H,17,18);/q;;;;+4/p-4 |

InChI Key |

KWZGKCSCNHUBBU-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Zr+4] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.